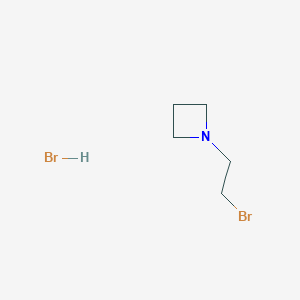
1-(2-Bromoethyl)azetidine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)azetidine hydrobromide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds. The presence of a bromoethyl group in this compound further enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
准备方法
The synthesis of 1-(2-Bromoethyl)azetidine hydrobromide typically involves the alkylation of azetidine with 2-bromoethanol in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The resulting 1-(2-Bromoethyl)azetidine is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
1-(2-Bromoethyl)azetidine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted azetidines.
Oxidation: The azetidine ring can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of azetidine-2,3-dione derivatives.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and the presence of catalysts or bases to facilitate the desired transformations. Major products formed from these reactions include various substituted azetidines, azetidine-2,3-diones, and azetidine-2-ylmethanols .
科学研究应用
1-(2-Bromoethyl)azetidine hydrobromide has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly those targeting central nervous system disorders and infectious diseases.
Polymer Chemistry: Azetidine derivatives are employed in the synthesis of polyamines and other polymeric materials with unique properties, such as antimicrobial and antibacterial coatings.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
作用机制
The mechanism of action of 1-(2-Bromoethyl)azetidine hydrobromide involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological targets. The bromoethyl group can be displaced by nucleophilic residues in proteins, leading to covalent modification of the target proteins. This modification can alter the activity of enzymes and other proteins, thereby exerting its biological effects .
相似化合物的比较
1-(2-Bromoethyl)azetidine hydrobromide can be compared with other similar compounds such as:
1-(2-Chloroethyl)azetidine: Similar in structure but with a chloroethyl group instead of a bromoethyl group. It exhibits similar reactivity but may have different biological activity due to the difference in halogen atoms.
1-(2-Iodoethyl)azetidine: Contains an iodoethyl group, which makes it more reactive in nucleophilic substitution reactions compared to the bromoethyl derivative.
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with different reactivity and biological properties.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable tool in synthetic and medicinal chemistry .
属性
IUPAC Name |
1-(2-bromoethyl)azetidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.BrH/c6-2-5-7-3-1-4-7;/h1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTTZOPKEPBFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
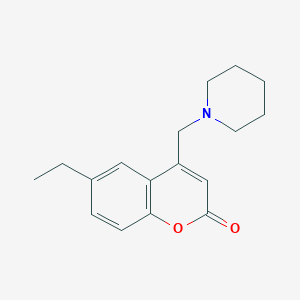
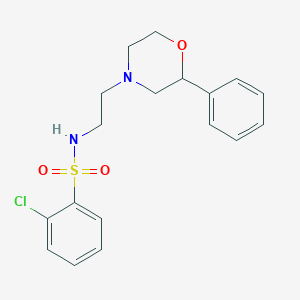
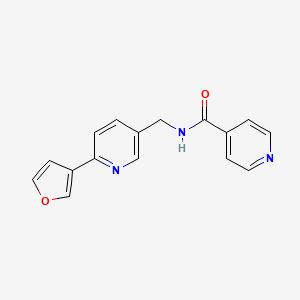
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2931884.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/new.no-structure.jpg)
![(5Z)-3-methyl-5-{[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2931886.png)
![3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2931887.png)
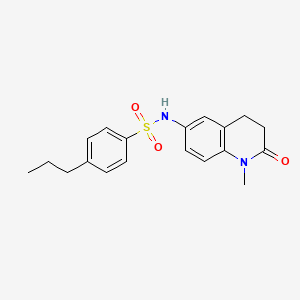
![5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole](/img/structure/B2931891.png)
![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2931893.png)
![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)
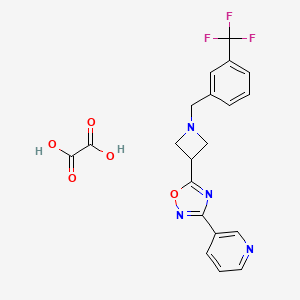
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2931898.png)
![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid](/img/structure/B2931900.png)
